LMBs are considered a promising technology for high-energy-density batteries. However, a major challenge is finding a suitable electrolyte – the medium that allows ions to flow between the electrodes. FEON exhibits several properties that make it attractive for LMB research []:
Studies have been conducted to evaluate the effectiveness of FEON as an electrolyte solvent in LMBs. One such study investigated the use of FEON in Lithium metal symmetric cells and high-energy Nickel-rich Manganese Cobalt (NCM) batteries []. The results showed promising performance, with the FEON-based electrolyte exhibiting good stability and compatibility with Lithium metal electrodes.
3-(2,2,2-Trifluoroethoxy)propanenitrile is a fluorinated organic compound characterized by its molecular formula and a molecular weight of 153.1 g/mol. This compound features a propanenitrile group linked to a trifluoroethoxy moiety, which enhances its chemical stability and reactivity. It appears as a colorless liquid with low volatility and non-flammability, making it suitable for various applications in chemical synthesis and battery technology .
The mechanism by which FEON functions as a Li battery electrolyte solvent involves the solvation of Li ions. The nitrile group and the ether oxygen within FEON's structure interact with Li ions, forming a solvation shell that facilitates their movement within the battery during charge and discharge cycles [].
While FEON exhibits advantages like non-flammability compared to traditional electrolytes, its relatively low flash point suggests flammability concerns still exist. Further research is needed to comprehensively assess its safety profile, including []:
FEON presents a promising avenue for developing safer and more efficient Li metal batteries. Future research efforts should focus on []:
Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.
The synthesis of 3-(2,2,2-trifluoroethoxy)propanenitrile typically involves the reaction of 3-chloropropanenitrile with 2,2,2-trifluoroethanol under basic conditions. The process generally requires a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions are optimized for yield and purity in both laboratory and industrial settings .
3-(2,2,2-Trifluoroethoxy)propanenitrile has several notable applications:
Studies examining the interactions of 3-(2,2,2-trifluoroethoxy)propanenitrile with other compounds reveal its potential utility in various chemical environments. Its ability to form stable complexes with lithium ions enhances its performance in battery applications. Additionally, molecular dynamics simulations suggest that the arrangement of solvent molecules around lithium ions is influenced by the presence of this compound .
Several compounds share structural similarities with 3-(2,2,2-trifluoroethoxy)propanenitrile. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-(2,2,3,3-Tetrafluoropropoxy)propionitrile | Contains a tetrafluoropropoxy group; used in high-energy applications. | |
2,2,3,3-Tetrafluoropropionic Acid | Related fluorinated acid; different functional groups but similar reactivity. | |
1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol | Varies | Used as a solvent modifier; showcases versatility in applications. |
The uniqueness of 3-(2,2,2-trifluoroethoxy)propanenitrile lies in its combination of a trifluoroethoxy group with a propanenitrile moiety. This structural configuration imparts significant stability and reactivity compared to other similar compounds. Its specific applications in high-energy density batteries and radiation chemistry further highlight its importance within this class of fluorinated compounds .
The compound’s systematic name, 3-(2,2,2-trifluoroethoxy)propanenitrile, reflects its structure:
Key identifiers:
Property | Value/Description | Source |
---|---|---|
CAS Registry Number | 272128-06-0 | |
Molecular Weight | 153.10 g/mol | |
SMILES Notation | CCOC(F)(F)FCC#N | |
InChI Key | QGICCSXJVXICAY-UHFFFAOYSA-N |
The trifluoroethoxy group contributes to the compound’s high polarity, while the nitrile group enables participation in nucleophilic addition and condensation reactions.
The compound’s synthesis and applications are documented in patents and chemical databases:
Key milestones:
Historical gaps persist due to limited documentation of its early synthesis routes.
3-(2,2,2-Trifluoroethoxy)propanenitrile serves as a versatile intermediate:
Applications in synthesis:
Reaction Type | Product Example | Source |
---|---|---|
Alkylation | Phosphazene derivatives | |
Coordination chemistry | Transition metal complexes |
Emerging studies focus on optimizing its blend ratios and additives:
Study Focus | Outcome | Source |
---|---|---|
Binary solvent systems | FEON:DME (1:1) improves Li/CF battery performance | |
Salt combinations | 0.8 M LiTFSI + 0.2 M LiODFB enhances NCM cathode stability |